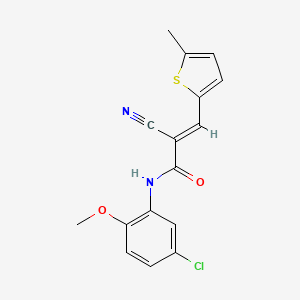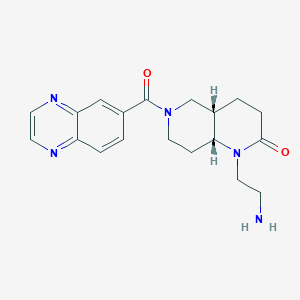![molecular formula C24H27ClN2O5 B5314006 ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate](/img/structure/B5314006.png)
ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate, commonly known as Boc-Gly-OEt, is a chemical compound that has gained significant attention in the fields of medicinal and pharmaceutical research. It is a glycine derivative that has shown promising results in various scientific studies due to its unique chemical structure and properties.
Wirkmechanismus
Boc-Gly-OEt exerts its biological effects through various mechanisms, including the inhibition of protein kinases and the modulation of gene expression. It has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3β, which are involved in cell cycle regulation and apoptosis. Boc-Gly-OEt also modulates gene expression by regulating the activity of transcription factors, including NF-κB and AP-1, which are involved in immune and inflammatory responses.
Biochemical and Physiological Effects:
Boc-Gly-OEt has been found to have several biochemical and physiological effects in various cell types and tissues. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and reducing the expression of anti-apoptotic proteins. Additionally, Boc-Gly-OEt has been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also improves glucose metabolism and insulin sensitivity by increasing the expression of insulin signaling proteins and glucose transporters.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Gly-OEt has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, Boc-Gly-OEt has some limitations, including its limited availability and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research and development of Boc-Gly-OEt. One potential direction is to investigate its therapeutic potential in other diseases, including cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for Boc-Gly-OEt in various diseases. Finally, the development of novel analogs of Boc-Gly-OEt may lead to the discovery of more potent and selective compounds with improved therapeutic efficacy.
In conclusion, Boc-Gly-OEt is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and therapeutic potential in different diseases.
Synthesemethoden
Boc-Gly-OEt can be synthesized through a multi-step process starting with the reaction of butoxybenzoic acid with chloroacetyl chloride in the presence of a base. The resulting compound is then reacted with glycine in the presence of a coupling agent to form Boc-Gly. Finally, Boc-Gly is esterified with ethyl alcohol to obtain Boc-Gly-OEt. The purity of the final product can be improved through various purification methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Boc-Gly-OEt has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, Boc-Gly-OEt has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also has the potential to regulate glucose metabolism and improve insulin sensitivity, making it a promising candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O5/c1-3-5-14-32-20-12-8-18(9-13-20)23(29)27-21(15-17-6-10-19(25)11-7-17)24(30)26-16-22(28)31-4-2/h6-13,15H,3-5,14,16H2,1-2H3,(H,26,30)(H,27,29)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWIGLNLYPISKR-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5313927.png)

![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5313958.png)
![N-[amino(imino)methyl]-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5313961.png)
![ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5313968.png)

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313993.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide](/img/structure/B5313996.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5314000.png)
![N-methyl-2-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314017.png)
![2-{[5-(4-butoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5314018.png)